A Technical Guide to (8R)-5,6,7,8-Tetrahydro-8-quinolinamine: Synthesis, Properties, and Applications
A Technical Guide to (8R)-5,6,7,8-Tetrahydro-8-quinolinamine: Synthesis, Properties, and Applications
Introduction
The 5,6,7,8-tetrahydroquinoline framework is a privileged heterocyclic scaffold, forming the structural core of numerous pharmacologically active agents and highly effective chiral ligands.[1][2] Its rigid, three-dimensional structure makes it an invaluable building block in medicinal chemistry and asymmetric catalysis. This guide focuses on a specific, enantiomerically pure derivative, (8R)-5,6,7,8-Tetrahydro-8-quinolinamine, a chiral amine whose utility is centered on its capacity to induce stereoselectivity in chemical transformations and serve as a precursor for complex molecular targets.
This document provides an in-depth technical overview of the core chemical properties, spectroscopic profile, stereoselective synthesis, and key applications of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine. It is intended as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the fields of organic synthesis, catalysis, and medicinal chemistry.
Part 1: Core Physicochemical & Structural Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in a laboratory setting. This section details the essential identifiers and properties of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine.
Chemical Identity
A consistent and unambiguous identification of a chemical entity is critical for scientific communication and reproducibility. The key identifiers for the title compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (8R)-5,6,7,8-tetrahydroquinolin-8-amine | [3] |
| CAS Number | 369655-84-5 | [3] |
| Molecular Formula | C₉H₁₂N₂ | [3][4] |
| Molecular Weight | 148.21 g/mol | [4] |
| Canonical SMILES | C1CN | [3] |
| InChIKey | JQGOUNFVDYUKMM-MRVPVSSYSA-N | [3] |
Structural Representation
The molecule consists of a fused ring system where a pyridine ring is partially hydrogenated. The stereogenic center is located at the C8 position, bearing the primary amine group. The (R) configuration at this center defines the compound's chirality.
Detailed Experimental Protocol: Enzymatic Resolution and Conversion
The following protocol is adapted from established literature procedures and represents a field-proven method for obtaining the target compound. [5] Step 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
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Reaction Setup: To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in isopropyl ether (i-Pr₂O), add vinyl acetate (5 eq.), lipase from Candida antarctica (e.g., Novozym 435, 0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).
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Execution: Heat the mixture to 60°C and stir for approximately 30 hours.
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Causality Note: The lipase selectively acetylates the (R)-enantiomer of the alcohol. The elevated temperature increases the reaction rate, and molecular sieves remove water, which can inhibit enzyme activity and cause unwanted hydrolysis of the acetate product.
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Monitoring & Work-up: Monitor the reaction by chiral HPLC. Upon completion (approx. 50% conversion), filter the mixture through a pad of celite to remove the enzyme and molecular sieves.
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Purification: Concentrate the filtrate under reduced pressure. Separate the resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol by silica gel column chromatography.
Step 2: Hydrolysis to (R)-5,6,7,8-Tetrahydroquinolin-8-ol
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Reaction Setup: Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (MeOH). Add potassium carbonate (K₂CO₃, 4 eq.).
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Execution: Stir the mixture at room temperature for 2 hours.
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Work-up & Purification: Remove the MeOH under vacuum. Partition the residue between water and ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.
Step 3: Conversion of (R)-Alcohol to (R)-Amine
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Azide Formation (via Mesylate): Dissolve the (R)-alcohol (1 eq.) in dichloromethane (CH₂Cl₂). Cool the solution to 0°C and add 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.).
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Causality Note: The alcohol is first converted to a better leaving group (mesylate). The subsequent reaction with sodium azide is an Sₙ2 substitution, which proceeds with inversion of stereochemistry. Therefore, starting with the (R)-alcohol yields the (S)-azide.
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Execution: Stir at 0°C for 30 minutes, then add dimethyl sulfoxide (DMSO) and continue stirring for 6 hours at room temperature.
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Work-up: Quench the reaction with water and extract with ethyl acetate. Purify the resulting (S)-8-azido-5,6,7,8-tetrahydroquinoline by silica gel chromatography.
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Azide Reduction: Dissolve the (S)-azide (1 eq.) in anhydrous ethanol (EtOH). Add Palladium on carbon (Pd-C, 5% mol).
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Execution: Stir the mixture under a hydrogen atmosphere (25 atm) for 3 hours at room temperature.
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Causality Note: The catalytic hydrogenation reduces the azide group to a primary amine. This reduction occurs without affecting the stereocenter, thus yielding the final (R)-amine from the (S)-azide.
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Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, (8R)-5,6,7,8-Tetrahydro-8-quinolinamine.
Part 4: Chemical Reactivity & Applications
The value of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine lies in its utility as a chiral building block and ligand.
Chiral Ligand in Asymmetric Catalysis
The primary amine and the pyridine nitrogen create a bidentate chelation site, making this compound an effective chiral ligand for transition metals. It has been successfully employed in metal complexes (e.g., with Rhodium and Iridium) for the asymmetric transfer hydrogenation (ATH) of prochiral imines, such as dihydroisoquinolines. [5]Although enantiomeric excesses can be modest in some cases, these ligand systems provide a valuable platform for developing novel, efficient catalysts for the synthesis of other chiral alkaloids. [5]
Precursor in Drug Discovery
The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry. Derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been synthesized and investigated for a range of biological activities:
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Anti-HIV Agents: Novel imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives have demonstrated potent activity against HIV-1, with some compounds showing low nanomolar efficacy and oral bioavailability. [6]* C5a Receptor Antagonists: The scaffold is a key component in the development of antagonists for the C5a receptor, a target for treating inflammatory diseases. [1]* Anticancer Research: The related 2-methyl derivative has been used to synthesize compounds with antiproliferative activity against various cancer cell lines.
Derivatization and Further Reactions
The primary amine at the C8 position is a versatile functional handle for further synthetic modifications.
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Thiocarboxamides: It can react with isothiocyanates to form the corresponding thiocarbamoylamino derivatives. [2]* Amide Coupling: Standard peptide coupling conditions can be used to form amides, expanding the molecular diversity for structure-activity relationship (SAR) studies.
Conclusion
(8R)-5,6,7,8-Tetrahydro-8-quinolinamine is a high-value chiral building block with significant applications in asymmetric catalysis and medicinal chemistry. Its synthesis, while requiring a key enzymatic resolution step to ensure high enantiopurity, is well-established. The combination of its rigid bicyclic structure, defined stereochemistry, and versatile primary amine functionality makes it an essential tool for researchers aiming to develop novel stereoselective processes and discover new therapeutic agents. This guide has consolidated the core chemical properties, spectroscopic expectations, and proven synthetic protocols to facilitate its effective use in a research and development setting.
References
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Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]
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Global Substance Registration System (GSRS). (n.d.). 5,6,7,8-TETRAHYDRO-8-QUINOLINAMINE, (8R)-. Retrieved March 7, 2026, from [Link]
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Buckley, J. M., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2532–2536. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16007084, (8R)-5,6,7,8-Tetrahydroquinolin-8-amine. Retrieved March 7, 2026, from [Link].
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Gudmundsson, K. S., et al. (2009). Imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives with potent activity against HIV-1. Bioorganic & Medicinal Chemistry Letters, 19(22), 6399–6403. [Link]
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NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved March 7, 2026, from [Link]
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Al-Rawi, J. M. A., & Salih, S. A. (1986). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of Chemical Research, Synopses, (1), 18–19. [Link]
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ResearchGate. (n.d.). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved March 7, 2026, from [Link]
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